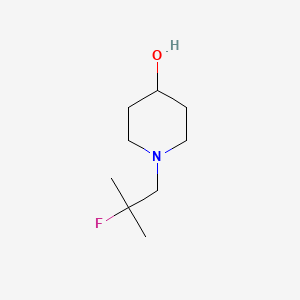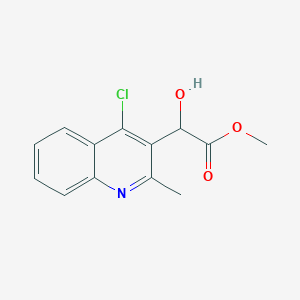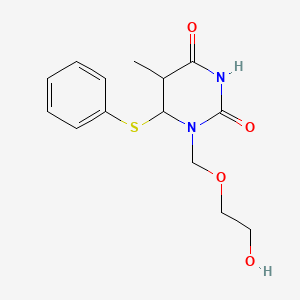
1-(2-Fluoro-2-methylpropyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-2-methylpropyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-2-methylpropyl)piperidin-4-ol typically involves the reaction of piperidine with 2-fluoro-2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-2-methylpropyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of 1-(2-Fluoro-2-methylpropyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been evaluated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoroethyl)piperidin-4-ol
- 1-(2-Methylpropyl)piperidin-4-ol
- 1-(2-Chloro-2-methylpropyl)piperidin-4-ol
Uniqueness
1-(2-Fluoro-2-methylpropyl)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group in its structure. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, potentially increasing its binding affinity to biological targets. These features make it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C9H18FNO |
|---|---|
Peso molecular |
175.24 g/mol |
Nombre IUPAC |
1-(2-fluoro-2-methylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C9H18FNO/c1-9(2,10)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3 |
Clave InChI |
QHCNWWZUVBVGRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCC(CC1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)

![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)

![2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B14784137.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)
